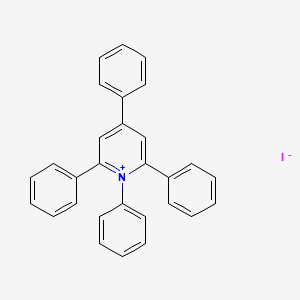
1,2,4,6-Tetraphenylpyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6-Tetraphenylpyridinium iodide is a chemical compound known for its unique structural and photophysical properties. It is a derivative of pyridinium, where the pyridinium ring is substituted with four phenyl groups at the 1, 2, 4, and 6 positions. This compound has garnered interest due to its aggregation-induced emission (AIE) characteristics, making it useful in various scientific and industrial applications .
Preparation Methods
1,2,4,6-Tetraphenylpyridinium iodide can be synthesized through a one-step and one-pot reaction. The synthesis involves the reaction of 1,3,5-triphenyl-1,5-pentanedione with benzaldehyde and acetophenone to form 2,4,6-triphenylpyrylium tosylate. This intermediate is then converted to this compound . The reaction conditions typically involve the use of acetonitrile as a solvent and cooling the solution to -15°C to facilitate crystallization .
Chemical Reactions Analysis
1,2,4,6-Tetraphenylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced pyridinium derivatives.
Substitution: The phenyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,4,6-Tetraphenylpyridinium iodide has a wide range of scientific research applications:
Biology: The compound’s fluorescence characteristics are utilized in bioimaging and the detection of biological molecules.
Mechanism of Action
The mechanism of action of 1,2,4,6-tetraphenylpyridinium iodide is primarily based on its ability to exhibit aggregation-induced emission. This phenomenon occurs due to the restriction of intramolecular rotation, which enhances the fluorescence of the compound when it aggregates . The molecular targets and pathways involved in its action are related to its interaction with other molecules and the environment, leading to changes in its photophysical properties.
Comparison with Similar Compounds
1,2,4,6-Tetraphenylpyridinium iodide can be compared with other similar compounds, such as:
2,4,6-Triphenylpyrylium salts: These compounds are precursors to this compound and share similar structural features.
Tetraphenylethylene derivatives: These compounds also exhibit AIE properties and are used in similar applications.
Silole derivatives: Known for their AIE characteristics, these compounds are used in optoelectronic devices and sensors. The uniqueness of this compound lies in its specific structural arrangement and the resulting photophysical properties, which make it particularly useful in fluorescence-based applications.
Properties
IUPAC Name |
1,2,4,6-tetraphenylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N.HI/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;/h1-22H;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIDNPIAXJYPP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














